Cas no 955569-06-9 (methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate)

methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
- 955569-06-9
- F5127-0303
- methyl 2-[(1-ethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
- methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
- AKOS024499717
-
- Inchi: 1S/C12H13N3O3S/c1-3-15-6-4-9(14-15)10(16)13-11-8(5-7-19-11)12(17)18-2/h4-7H,3H2,1-2H3,(H,13,16)
- InChI Key: WBXWCOCYICQJIL-UHFFFAOYSA-N
- SMILES: S1C=CC(C(=O)OC)=C1NC(C1C=CN(CC)N=1)=O
Computed Properties
- Exact Mass: 279.06776246g/mol
- Monoisotopic Mass: 279.06776246g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
- XLogP3: 2.1
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5127-0303-2μmol |
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
955569-06-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5127-0303-15mg |
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
955569-06-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5127-0303-1mg |
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
955569-06-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5127-0303-10μmol |
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
955569-06-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5127-0303-3mg |
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
955569-06-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5127-0303-10mg |
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
955569-06-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5127-0303-30mg |
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
955569-06-9 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5127-0303-2mg |
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
955569-06-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5127-0303-5μmol |
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
955569-06-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5127-0303-4mg |
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
955569-06-9 | 4mg |
$66.0 | 2023-09-10 |
methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate Related Literature
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
Additional information on methyl 2-(1-ethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
Chemical Compound: Methyl 2-(1-Ethyl-1H-Pyrazole-3-Amido)Thiophene-3-Carboxylate (CAS No. 955569-06-9)
Methyl 2-(1-Ethyl-1H-Pyrazole-3-Amido)Thiophene-3-Carboxylate, also known by its CAS number 955569-06-9, is a specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring, a pyrazole moiety, and a methyl ester group, making it a versatile building block for further chemical modifications.
The molecular structure of methyl 2-(1-Ethyl-1H-Pyrazole-3-amido)thiophene consists of a thiophene ring system (a five-membered aromatic heterocycle containing sulfur), substituted at the 2-position with an amide group derived from 1-Ethylpyrazole and at the 3-position with a methyl ester group. This combination of functional groups provides the compound with both electron-donating and electron-withdrawing properties, which are highly desirable in many chemical reactions and applications.
Recent studies have highlighted the potential of this compound in the field of organic electronics. The thiophene ring is known for its conjugated π-system, which is essential for charge transport in materials such as organic semiconductors and conductive polymers. The pyrazole moiety, on the other hand, introduces additional functional groups that can be used to tune the electronic properties of the compound further. This makes methyl 2-(1-Ethylpyrazoleamido)thiophene an attractive candidate for use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and other electronic devices.
In addition to its electronic applications, this compound has shown promise in medicinal chemistry. The combination of a thiophene ring and an amide group makes it a potential lead compound for drug discovery efforts targeting various biological pathways. Recent research has explored its ability to inhibit certain enzymes and proteins, suggesting that it could be developed into a therapeutic agent with specific pharmacological activities.
The synthesis of methyl 2-(1-Ethylpyrazoleamido)thiophene typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and esterifications. The choice of starting materials and reaction conditions plays a critical role in achieving high yields and purity levels of the final product. Researchers have optimized these synthetic routes to improve efficiency and scalability, making this compound more accessible for both academic and industrial applications.
One of the most recent advancements in the study of this compound involves its use as a precursor for more complex molecular architectures. By incorporating additional functional groups or linking multiple molecules together, scientists have created larger structures with enhanced properties suitable for advanced materials applications. For example, self-assembled monolayers (SAMs) formed using this compound have demonstrated improved stability and conductivity compared to traditional materials.
The unique combination of structural features in methyl 2-(1-Ethylpyrazoleamido)thiophene also makes it an ideal candidate for click chemistry reactions. These reactions allow for rapid and efficient synthesis of new compounds by exploiting specific interactions between complementary functional groups. As a result, this compound has become a valuable tool in combinatorial chemistry efforts aimed at discovering novel drug candidates or advanced materials.
In conclusion, methyl 2-(1-Ethylpyrazoleamido)thiophene (CAS No. 955569-06-9) is a versatile organic compound with wide-ranging applications in electronics, medicinal chemistry, and materials science. Its unique structure provides it with desirable electronic properties that make it suitable for use in cutting-edge technologies such as OLEDs and FETs while also positioning it as a valuable tool in drug discovery efforts.
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